
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene, also known as 1-phenyl-4-(1-phenylethyl)tetralin, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 3, 4-tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Pharmacological Properties
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene derivatives have been studied for their high-affinity, selective σ1 ligands properties. Structural characterizations and computational studies supplement these findings, highlighting their potential in pharmacological applications, especially in improving pharmacological potency and selectivity (Tacke et al., 2012).
Tritium Labeling
The compound has been used in tritium labeling studies. Tritium gas in combination with catalysts like Pd/CaCO3 or Pd/C has been employed to produce tritium-labeled 1,2,3,4-tetrahydro-naphthalene, which is valuable for research in fields like organic chemistry and drug development (Jagt, Hollander, & Zanten, 1971).
Electroluminescence and Aggregation-Induced Emission
The compound's derivatives have shown significant potential in electroluminescence and aggregation-induced emission applications. This is particularly notable in studies involving naphthalene-substituted tetraphenylsiloles, which have high fluorescence quantum yields and efficient non-doped organic light-emitting diodes applications (Jiang et al., 2012).
Asymmetric Hydrogenation in Fragrance Synthesis
The asymmetric hydrogenation of derivatives of this compound has been explored as a method for synthesizing non-racemic fragrances, such as Fixolide®. This highlights its application in the fragrance industry and organic synthesis (Ciappa, Scrivanti, & Matteoli, 2004).
Metabolite Detection via ELISA
Its metabolites, such as mercapturic acid conjugates of naphthalene, have been synthesized for developing enzyme-linked immunosorbent assays (ELISA). This is crucial for detecting exposure to toxins and pharmacokinetic studies (Marco et al., 1993).
Propriétés
Numéro CAS |
26681-79-8 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene |
Formule moléculaire |
C24H24 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)21-16-17-22(20-12-6-3-7-13-20)24-15-9-8-14-23(21)24/h2-15,18,21-22H,16-17H2,1H3 |
Clé InChI |
GJJWHYDGEZUFOW-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)
![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)
![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)
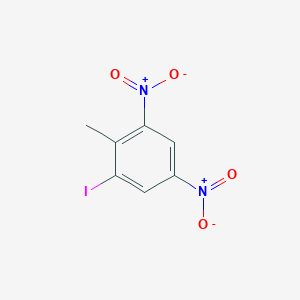
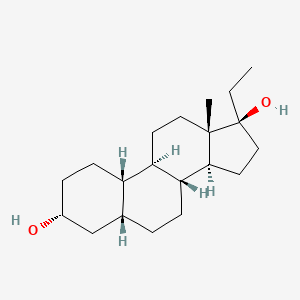
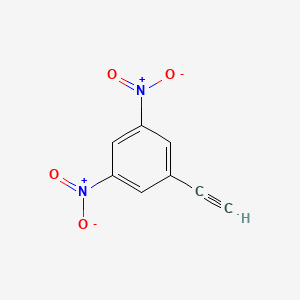
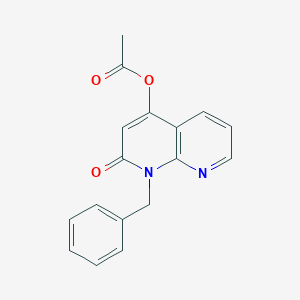

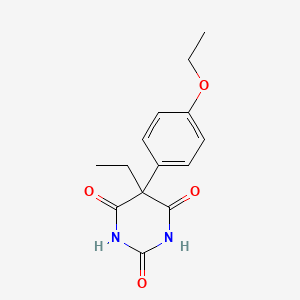
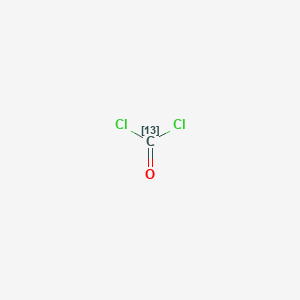
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1625882.png)